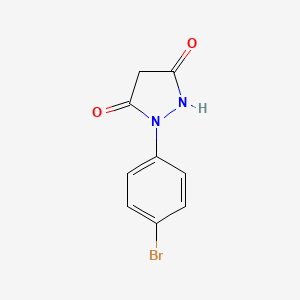

![molecular formula C21H26N2O3 B5539248 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolinones involves various methodologies that have been a focus for synthetic organic chemists due to the compound's importance. Various substituted quinolinones, including the one , can be synthesized through different derivatives, highlighting their versatile therapeutic activities such as antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, and antihistaminic properties (Asif, 2016).

Molecular Structure Analysis

The molecular structure of quinolinones includes a bicyclic nature with the fusion of benzene and pyridine rings. This structural feature is critical for the compound's pharmacological activities. The structural diversity of quinolinones and their derivatives, such as chromenoquinolinones, isoquinolinones, and 4-quinolinones, plays a vital role in their wide range of therapeutic activities (Demeunynck & Baussanne, 2013).

Chemical Reactions and Properties

Quinolinones undergo various chemical reactions, including cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. These reactions are powerful strategies for constructing polyheterocyclic structures, significantly enhancing their synthetic and pharmacological potential (Vaskevych, Dekhtyar, & Vovk, 2023).

Physical Properties Analysis

The physical properties of quinolinones, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability in various pharmaceutical formulations and its bioavailability.

Chemical Properties Analysis

Quinolinones' chemical properties, such as reactivity with different reagents and stability under various conditions, are crucial for their biological activities and therapeutic applications. The compound's ability to form stable chelating complexes due to its high electron density is significant for its anticorrosive material applications (Verma, Quraishi, & Ebenso, 2020).

科学的研究の応用

Synthesis Techniques

Researchers have developed synthetic methodologies for compounds analogous to 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, focusing on the creation of complex quinolinone structures. For instance, the general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones demonstrates the versatility of diethyl malonate derivatives in constructing quinolinone frameworks, which are significant in the context of alkaloid synthesis (Sekar & Prasad, 1999).

Biological Evaluation

The biological activities of quinolinone derivatives have been extensively studied, with a particular emphasis on their anticancer properties. A notable example includes the evaluation of coumarin and quinolinone-3-aminoamide derivatives, which were synthesized and tested for their efficacy in inhibiting cancer cell growth. The structural elucidation of these compounds was achieved through X-ray diffraction analysis, highlighting their potential as anticancer agents (Matiadis et al., 2013).

Material Science Applications

In material science, the photophysical properties of amino-acyl-quinoxalinone yellow dyes, which are structurally related to the compound , have been investigated. These studies offer insights into the singlet and triplet state properties of such dyes, as well as their efficiency in generating singlet oxygen, which is crucial for applications in photochemistry and photophysics (Mousa et al., 2021).

特性

IUPAC Name |

4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-5-23(6-2)15-9-7-14(8-10-15)17-13-20(24)22-18-11-16(25-3)12-19(26-4)21(17)18/h7-12,17H,5-6,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYKNFDLFRANFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)

![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)